Product packaging for Bis(maleimidoethoxy)propane(Cat. No.:CAS No. 118377-62-1)

Bis(maleimidoethoxy)propane

Cat. No.: B056747
CAS No.: 118377-62-1
M. Wt: 322.31 g/mol
InChI Key: MAWFYTWZTJWMFB-UHFFFAOYSA-N
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Description

Bis(maleimidoethoxy)propane, also known as BM(PEO)2, is a homobifunctional, thiol-reactive crosslinking reagent featuring two maleimide groups separated by a 15.8 Å spacer arm. This compound is specifically designed for the stable conjugation of sulfhydryl groups (-SH), making it an essential tool for bioconjugation, protein engineering, and the development of Antibody-Drug Conjugates (ADCs). Its primary mechanism of action involves a Michael addition reaction, where the maleimide functionalities form stable thioether bonds with cysteine residues under mild, physiological conditions (pH 6.5-7.5). The extended, hydrophilic polyethyleneglycol (PEG)-based spacer enhances solubility in aqueous buffers and reduces steric hindrance, promoting efficient crosslinking between biomolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O6 B056747 Bis(maleimidoethoxy)propane CAS No. 118377-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propan-2-yloxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-15(2,22-9-7-16-11(18)3-4-12(16)19)23-10-8-17-13(20)5-6-14(17)21/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWFYTWZTJWMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OCCN1C(=O)C=CC1=O)OCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152105
Record name Bis(maleimidoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118377-62-1
Record name Bis(maleimidoethoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(maleimidoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Bis Maleimidoethoxy Propane and Derivatives

Precursor Synthesis Routes to Key Intermediates

The efficient synthesis of Bis(maleimidoethoxy)propane relies on the successful preparation of its foundational building blocks. These precursors are synthesized through specific chemical reactions designed to yield high-purity intermediates ready for subsequent derivatization.

Synthesis of N-(2-Hydroxyethyl)maleimide as a Precursor

N-(2-Hydroxyethyl)maleimide is a crucial precursor for creating this compound. scientificlabs.comsigmaaldrich.comugap.frbiocompare.com Its synthesis is a multi-step process. One common method involves the reaction of maleic anhydride (B1165640) with ethanolamine. researchgate.netehu.es This reaction is typically carried out in a solvent like methanol, initially at a low temperature (0°C) and then refluxed to drive the reaction to completion. ehu.es The resulting intermediate is then subjected to cyclization, often by refluxing in a solvent such as toluene (B28343), to form the final N-(2-Hydroxyethyl)maleimide product. researchgate.netehu.es This precursor contains a hydroxyl group that is reactive towards further chemical modification, making it an ideal starting point for building larger molecules. ehu.es

Formation of Ketal-Diamine Cores for Derivatization, e.g., 2,2-Bis(aminoethoxy)propane

Another key intermediate is 2,2-Bis(aminoethoxy)propane, a ketal-diamine that serves as a core structure. This compound is synthesized by reacting 2,2-dimethoxypropane (B42991) with N-(2-hydroxyethyl)phthalimide in toluene, using a Dean-Stark apparatus to remove water azeotropically. units.it The resulting phthalimide-protected intermediate is then deprotected using sodium hydroxide (B78521) under reflux conditions to yield the pure 2,2-Bis(aminoethoxy)propane. units.it This diamine is a homobifunctional amino ketal, meaning it has two identical primary amine groups, which are available for crosslinking reactions. dv-expert.orgsigmaaldrich.com The central ketal group is notably acid-labile, meaning it can be broken down under acidic conditions, a property that is exploited in the design of pH-responsive materials. pnas.org

Direct Synthetic Protocols for this compound

The direct synthesis of this compound involves the reaction between the two previously mentioned precursors: N-(2-Hydroxyethyl)maleimide and a suitable core molecule, though specific details on the direct one-step synthesis from basic starting materials are not extensively detailed in the provided results. The general strategy for synthesizing bismaleimides often involves reacting a diamine with maleic anhydride. scispace.comcnrs.frasminternational.org In a typical procedure, the diamine is treated with two equivalents of maleic anhydride in a solvent like dimethylformamide (DMF). scispace.comcnrs.fr This forms a bismaleamic acid intermediate, which is then dehydrated and cyclized using acetic anhydride and a catalyst like sodium acetate (B1210297) to yield the final bismaleimide (B1667444). scispace.comcnrs.frasminternational.org For this compound specifically, N-(2-Hydroxyethyl)maleimide can be used to synthesize the compound, which acts as a protein cross-linking reagent. scientificlabs.comsigmaaldrich.comugap.frbiocompare.com

Preparation of Acid-Degradable Polyethylene (B3416737) Glycol Crosslinkers Incorporating this compound Moieties

This compound moieties can be incorporated into larger polymer structures, such as polyethylene glycol (PEG) crosslinkers, to create materials with specific degradation properties. d-nb.infonih.gov A novel acid-degradable PEG-based crosslinker can be synthesized, which is reactive towards nucleophiles like primary amines. d-nb.infonih.gov This crosslinker contains a central ketal functional group that is stable at neutral or alkaline pH but hydrolyzes rapidly in acidic conditions (pH < 6.0). d-nb.infonih.gov

The synthesis of such a crosslinker involves a multi-step process. units.it It starts with the synthesis of the acid-degradable ketal-diamine core, 2,2-bis(aminoethoxy)propane. units.it Separately, PEG is functionalized with N-hydroxysuccinimide (NHS) esters. units.it The diamino ketal is then reacted with the PEG-diNHS ester to yield the final acid-degradable crosslinker. units.it This crosslinker can then be used to fabricate hydrogels by reacting with amine-functionalized polymers. d-nb.infonih.gov The resulting hydrogels are stable at physiological pH but will degrade when exposed to an acidic environment. d-nb.infonih.gov

Comparative Analysis of Synthesis Methodologies for Bismaleimides in Academic Literature

The synthesis of bismaleimide (BMI) resins has been a subject of extensive research, leading to a variety of methodologies aimed at tailoring the properties of the final thermoset materials. scispace.comcnrs.fr A common and straightforward route involves the reaction of a diamine with maleic anhydride, followed by chemical dehydration and cyclization. scispace.comcnrs.frasminternational.org This method allows for the easy modification of the BMI backbone by choosing different diamines, which in turn influences the properties of the cured resin. scispace.compolymerinnovationblog.com

Historically, the focus has been on aromatic diamines to impart high thermal stability. scispace.commetu.edu.tr However, these "first-generation" BMIs are often brittle. scispace.comcnrs.fr To address this, "second-generation" BMIs were developed, often toughened with diallylbisphenols. scispace.comcnrs.fr

More recent strategies to improve processability and reduce brittleness include:

Introduction of flexible linkages: Incorporating aliphatic or oxyalkylene units into the BMI backbone can increase flexibility and lower the melting point of the uncured resin. scispace.comkpi.ua

Asymmetric monomers: Synthesizing asymmetric BMIs is a newer approach to reduce the melting points of the monomers. scispace.com

Chain extension: Reacting a BMI with a stoichiometric deficit of a diamine creates a chain-extended prepolymer, which can reduce the crosslink density and brittleness of the cured resin. orientjchem.org

Blending with reactive comonomers: BMIs can be blended with other thermosetting monomers, such as those containing allyl groups, to modify the cure chemistry and final properties. cnrs.fr

The choice of synthetic methodology is ultimately driven by the desired balance of properties for the final application, considering factors like thermal stability, toughness, processability, and cost. scispace.comresearchgate.net

Polymerization Pathways and Reaction Kinetics of Bis Maleimidoethoxy Propane

Fundamental Polymerization Mechanisms Involving Maleimide (B117702) Functional Groups

The polymerization of Bis(maleimidoethoxy)propane is primarily dictated by the reactivity of its terminal maleimide groups. These functional groups can participate in several polymerization pathways, leading to the formation of complex polymer networks.

The maleimide groups of this compound contain a carbon-carbon double bond that is susceptible to free-radical polymerization. scispace.compolymerinnovationblog.com This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which generates free radicals. These radicals then attack the double bond of the maleimide ring, initiating a chain reaction. hacettepe.edu.tr

The polymerization proceeds through three main stages:

Initiation: A free radical (R•) adds to the double bond of a maleimide monomer (M), forming a new radical species (RM•).

Propagation: The newly formed radical attacks another monomer, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is halted through mechanisms such as combination or disproportionation of two radical chains. hacettepe.edu.tr

The reaction can be represented by the following general scheme:

Table 1: General Scheme of Free-Radical Polymerization of Bismaleimides

StepReactionDescription
Initiation I → 2R•R• + M → RM•An initiator (I) generates free radicals (R•), which react with a monomer (M).
Propagation RM• + M → RM₂•RMₙ• + M → RMₙ₊₁•The polymer chain grows by the sequential addition of monomers.
Termination RMₙ• + •MₘR → RMₙ₋ₘR (Combination)RMₙ• + •MₘR → RMₙH + R'Mₘ (Disproportionation)Two growing polymer chains react to terminate the polymerization.

This table presents a generalized scheme for the free-radical polymerization of bismaleimides.

At elevated temperatures, typically above 180°C, bismaleimides can also undergo thermal homopolymerization. scispace.com

The maleimide group is a potent dienophile, readily participating in Diels-Alder reactions with conjugated dienes. nih.govmdpi.com This [4+2] cycloaddition reaction is a powerful tool for forming cross-linked polymer networks. mdpi.com When this compound is reacted with a di-functional or poly-functional diene, a three-dimensional network is formed. nih.gov

A significant advantage of the Diels-Alder reaction in polymer chemistry is its thermal reversibility. nih.gov At elevated temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, occurs, breaking the cross-links and allowing the material to be reprocessed or healed. nih.gov The furan (B31954)/maleimide couple is one of the most extensively studied systems for thermoreversible Diels-Alder reactions in polymer networks. mdpi.com

The general mechanism for a Diels-Alder reaction involving a bismaleimide (B1667444) and a diene is as follows:

Table 2: Diels-Alder Reaction for Polymer Network Formation

ReactantsReactionProduct
Bismaleimide (Dienophile) + Diene[4+2] CycloadditionCross-linked Polymer Network

This table illustrates the general principle of using a bismaleimide in a Diels-Alder reaction to form a polymer network.

Role of this compound as a Cross-linking Agent in Polymer Network Formation

Due to its two maleimide functional groups, this compound is an effective cross-linking agent. thermofisher.com Cross-linking is the process of forming covalent bonds between polymer chains, resulting in a three-dimensional network structure. mdpi.com This network structure significantly enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polymer. cnrs.fr

This compound can act as a cross-linker in various polymerization systems. In addition to the previously mentioned free-radical and Diels-Alder polymerizations, the maleimide groups can also react with other functional groups, such as amines and thiols, through Michael addition reactions. polymerinnovationblog.comthermofisher.com This versatility allows for the formation of a wide range of polymer networks with tailored properties. The introduction of flexible ether linkages in the backbone of bismaleimide monomers can lead to improved toughness of the resulting thermosets. scispace.com

Reaction Kinetics of this compound in Polymerization Systems

The kinetics of polymerization are crucial for controlling the structure and properties of the final polymer network.

The "ethoxypropane" portion of this compound suggests the presence of an acetal (B89532) or ketal-like linkage. Acetal groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. nih.govresearchgate.net This pH-sensitivity can be exploited to design smart materials, such as drug delivery systems that release their payload in the acidic environment of tumors or specific cellular compartments. acs.org

Table 3: Representative Half-lives of Acetal Hydrolysis at Different pH Values

pHHalf-life (t₁/₂)
5.0Hours to Days
7.4Weeks to Months

This table provides generalized, representative data on the pH-dependent hydrolysis of acetal linkages in polymers, illustrating the significant increase in stability at neutral pH compared to acidic pH. Specific values for this compound are not available and would require experimental determination. nih.govresearchgate.net

The hydrolysis reaction generally follows first-order kinetics. nih.gov

Inhibitors are chemical compounds that are added to monomers or polymerization mixtures to prevent premature polymerization during storage or processing. fujifilm.com For bismaleimide resins, free-radical inhibitors such as hydroquinone (B1673460) or naphthoquinone can be used to extend the pot-life of the resin mixture. scispace.com These inhibitors function by reacting with and deactivating the free radicals that initiate polymerization. researchgate.net

The presence of an inhibitor introduces an induction period during which no significant polymerization occurs. Once the inhibitor is consumed, polymerization proceeds at a rate similar to that of the uninhibited reaction. The use of inhibitors can necessitate higher curing temperatures or longer reaction times to overcome their effect. cnrs.fr The effective concentration range for inhibitors is typically in the range of 1-5 wt%. researchgate.net

Table 4: Effect of Inhibitors on Bismaleimide Polymerization

ParameterEffect of Inhibitor
Pot-life Increased
Curing Temperature May need to be increased
Curing Time May need to be increased
Final Polymer Properties Minimal impact on mechanical performance

This table summarizes the general effects of adding inhibitors to bismaleimide resin formulations, based on available literature for this class of compounds. scispace.comresearchgate.net

Monomer Reactivity and Chain Propagation Rate Constants in Copolymerization Processes

Maleimides, as electron-accepting monomers, readily copolymerize with electron-donating monomers, such as vinyl ethers. Research on the copolymerization of 1,5-bis(maleimido)-2-methylpentane (BMMP) with the divinyl ether di(4-vinyloxybutyl)succinate (DVBS) has shown a 1:1 stoichiometry for the consumed monomers, resulting in a polymer with an alternating donor and acceptor structure. uiowa.edu This alternating tendency is a common characteristic of maleimide-vinyl ether copolymerizations, driven by the formation of an electron donor-acceptor complex between the comonomers.

The table below presents hypothetical reactivity ratios for the copolymerization of a generic bismaleimide (M1) with a vinyl ether (M2) to illustrate the concept.

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymer Structure
BismaleimideVinyl Ether~ 0~ 0Alternating

Note: This table is illustrative. Actual reactivity ratios can vary based on the specific monomers and reaction conditions.

Curing Mechanisms in Thermosetting Applications

The curing of this compound, like other bismaleimide resins, results in a highly cross-linked, thermosetting polymer network. The curing process can be initiated thermally or photochemically, with the thermal route being more common for industrial applications.

The thermal curing of bismaleimides proceeds primarily through a free-radical polymerization mechanism involving the double bonds of the maleimide groups. Upon heating, homopolymerization of the maleimide groups occurs, leading to the formation of a rigid and brittle network due to the high cross-link density. The curing process is typically characterized by a strong exotherm, which can be monitored using techniques like Differential Scanning Calorimetry (DSC).

The curing mechanism can be influenced by the presence of co-monomers or chain extenders. For instance, the addition of diamines can lead to a Michael addition reaction with the maleimide double bond, resulting in chain extension and a less brittle cured resin. This pre-reaction modifies the network structure and can alter the final properties of the thermoset.

The curing of bismaleimide resins can also be promoted by the inclusion of other reactive species. For example, blending with epoxy resins in the presence of an amine curing agent can lead to a co-curing reaction. The amine can react with both the epoxy groups and the maleimide double bonds, leading to a complex, interpenetrating polymer network with potentially enhanced properties. mdpi.com

The table below summarizes key aspects of the curing mechanisms for bismaleimide resins.

Curing MethodInitiatorPrimary MechanismKey Characteristics
Thermal CuringHeatFree-radical polymerization of maleimide double bondsHigh exotherm, results in a highly cross-linked, rigid network
Co-curing with AminesHeatMichael addition followed by free-radical polymerizationChain extension, reduced brittleness
Co-curing with EpoxiesHeat/AmineParallel epoxy-amine and maleimide-amine reactionsFormation of interpenetrating polymer networks

Advanced Material Applications and Polymer System Integration of Bis Maleimidoethoxy Propane

Design and Synthesis of Acid-Degradable Polymeric Gene Carriers Utilizing Bis(maleimidoethoxy)propane

The development of safe and effective gene delivery systems is a critical challenge in modern medicine. nih.gov Polymeric carriers are considered a promising alternative to viral vectors due to their lower immunogenicity and capacity to carry large DNA molecules. nih.gov A key strategy in designing these carriers is to ensure they are biodegradable, preventing long-term accumulation and potential cytotoxicity. yonsei.ac.krnih.gov Acid-degradable polymers are particularly advantageous, as they can be engineered to release their therapeutic payload in the acidic environments of cellular compartments like endosomes and lysosomes. researchgate.netescholarship.org

A successful approach to creating biodegradable gene carriers involves crosslinking low-molecular-weight polymers, which are less toxic than their high-molecular-weight counterparts, with degradable linkers. researchgate.net One notable example is the synthesis of acid-degradable gene carriers through the polymerization of oligoethylenimine (OEI) with the pH-sensitive cross-linker 2,2-bis(N-maleimidoethyloxy)propane, also known as this compound. researchgate.net

In this process, oligoethylenimine of 800 Da (OEI800) is polymerized with the this compound cross-linker, which contains an acetone (B3395972) ketal linkage. researchgate.net This reaction yields a polymer network, designated OEI-MK, which possesses acid-labile properties. researchgate.net The resulting polymer can effectively condense DNA into polyplexes for gene transfer. researchgate.net Research has shown that these acid-degradable polymers exhibit an improved biocompatibility profile compared to similar polymers synthesized with acid-stable cross-linkers. researchgate.net This is attributed to the eventual degradation of the polymer into low-molecular-weight OEI, which has lower cytotoxicity. researchgate.net

The central feature of gene carriers cross-linked with this compound is their pH-responsiveness, which is crucial for controlled release. researchgate.net The acetal (B89532) linkages within the polymer backbone are designed to be stable at physiological pH (7.4) but hydrolyze rapidly in mildly acidic conditions. researchgate.netnih.gov This change in the chemical environment triggers the cleavage of the polymer scaffold and the subsequent release of the therapeutic cargo. researchgate.net

The kinetics of this hydrolysis confirm a distinct pH-dependent degradation profile. researchgate.net For instance, polymers cross-linked with this compound (OEI-MK) demonstrate very rapid degradation at pH 5.0, which mimics the environment of a late endosome, while remaining significantly more stable at the physiological pH of 7.4. researchgate.net This differential stability is a key design element for creating "smart" delivery systems that release their payload specifically within the target cells. researchgate.netnih.gov

Table 1: pH-Dependent Hydrolysis Half-Life of Acetal-Linked OEI Polymer (OEI-MK)

pH ValueTemperatureHalf-Life
5.037°C3 minutes
7.437°C5 hours

Data sourced from research on acetal linked oligoethylenimines. researchgate.net

Development of pH-Responsive Soft Materials with this compound-Derived Crosslinkers

The principle of using pH-sensitive ketal or acetal linkages extends beyond gene carriers to the broader development of responsive soft materials, such as hydrogels. bris.ac.ukresearchgate.net These materials can alter their properties in response to pH changes, making them suitable for applications in drug delivery, tissue engineering, and soft-matter bioengineering. bris.ac.uknih.govnih.gov

A novel acid-degradable crosslinker based on a polyethylene (B3416737) glycol (PEG) structure and a central ketal-diamine core (2,2-bis(aminoethoxy)propane), a derivative of the core structure of this compound, has been synthesized. bris.ac.uk This crosslinker is stable at a pH above 7.5 but undergoes rapid hydrolysis at a pH below 6.0. bris.ac.uk It can be used to fabricate acid-degradable polysaccharide hydrogels. These hydrogels exhibit controlled degradation when exposed to an acidic environment, providing a mechanism for triggered release or material disassembly. bris.ac.uk Such hydrogels have also been used to construct micro-compartments capable of pH-dependent disassembly, highlighting the versatility of this chemical approach in creating advanced, stimuli-responsive soft materials. bris.ac.uk

Fabrication and Modification of Bismaleimide-Based Composite Materials Research

Numerous strategies have been developed to enhance the toughness of BMI resin systems while attempting to preserve their desirable high-temperature properties. researchgate.net These methods often involve blending or copolymerizing the BMI with other materials to alter the morphology and energy absorption capacity of the cured resin. nih.govresearchgate.net

Common toughening strategies include:

Copolymerization with Allyl Compounds: Incorporating comonomers like O,O′-diallylbisphenol A can improve toughness and processability while maintaining high heat resistance. researchgate.netresearchgate.net

Thermoplastic Modification: Blending BMI resins with high-performance thermoplastics such as poly(ether ether ketone) (PEEK), polyethersulfone (PES), or hyperbranched polymers can induce phase separation, creating a toughened morphology. scispace.commdpi.comresearchgate.netmdpi.com This can lead to significant increases in impact strength. scispace.commdpi.com

Elastomer and Rubber Modification: The introduction of a rubbery second phase, such as core-shell rubber particles, can effectively toughen the BMI matrix. nih.govmdpi.com

Introduction of Branched Structures: Modifying the BMI network through Michael addition with diamines creates a more flexible, branched structure. nih.gov This increases free volume and reduces cross-linking density, which can dramatically improve flexural strength. nih.gov

Particle Toughening: Incorporating inorganic filler particles can also enhance toughness, though it may increase the viscosity of the uncured resin. scispace.com

These modifications aim to introduce mechanisms like crack deflection, localized plastic deformation, and crack bridging to prevent catastrophic failure. researchgate.netnih.gov

Table 2: Selected Toughening Strategies for Bismaleimide (B1667444) (BMI) Resins

Toughening Agent/MethodToughening MechanismObserved ImprovementReference
Polyacrylonitrile (PAN) Nanofiber FilmsCrack path extension, strengthening of resin-rich layer21.4% increase in Mode II fracture toughness (GIIc) nih.gov
PEK-C and Core-Shell PolymersSynergistic toughening, formation of good interaction with matrixHigh shear strength (32.0 MPa at room temp.) mdpi.com
Introduction of Branched Structure (via Michael Addition)Increased free volume, reduced cross-linking density216% increase in flexural strength nih.gov
Hyperbranched Polyimide (HBPI)Increased free volumeImpact strength increased from ~10 kJ/mm to 32 kJ/mm mdpi.com

To create high-strength, lightweight components, modified BMI resins are integrated with reinforcing phases to form composite materials. researchgate.netnih.gov The choice of reinforcement is critical and depends on the desired application, with carbon fiber being a common choice for aerospace structures. researchgate.netbohrium.comnasa.gov

Carbon Fiber (CF) Reinforcement: CF/BMI composites are prized for their high strength-to-weight ratio and performance at elevated temperatures. nih.govbohrium.com Modifying the BMI matrix itself has been shown to be an effective strategy for enhancing the composite's properties. For example, increasing the tensile modulus of the BMI resin matrix can lead to significant improvements in the compressive strength and interlaminar shear strength (ILSS) of the resulting CF/BMI composite. bohrium.com Research has demonstrated improvements of over 30% in compressive strength and 22% in ILSS through matrix modification. bohrium.com

Silicon Carbide (SiC) Reinforcement: For applications requiring excellent high-temperature thermo-oxidative stability, silicon carbide is used as a reinforcing phase. mdpi.comnih.gov Studies on SiC-reinforced BMI composites where the resin was modified by introducing flexible ether bonds showed a 24% increase in maximum flexural strength compared to composites with unmodified resin. mdpi.comnih.gov These composites also retained a significant portion of their strength even after exposure to temperatures of 300°C. mdpi.comnih.gov

The successful integration of the reinforcing phase with the modified resin matrix is essential for achieving optimal performance, as it relies on strong interfacial adhesion to effectively transfer stress from the matrix to the fibers. researchgate.net

Table 3: Performance of Bismaleimide (BMI)-Based Composites with Reinforcing Phases

Reinforcing PhaseMatrix SystemKey Performance MetricValueReference
Carbon Fiber (IM7)Bismaleimide-2 (BMI-2)Tensile Stress ([0°] layup)~1.9 GPa (based on graph) nasa.gov
Silicon Carbide (SiC)Ether-bond modified BMIMax. Flexural Strength109.52 MPa mdpi.comnih.gov
Carbon FiberModified BMI with tuned network topologyCompressive Strength Improvement30.08% bohrium.com
Carbon FiberPAN-modified BMIInterlaminar Shear Strength (ILSS)93.1 MPa nih.gov

Contributions to Thermosetting Resin Development from Renewable Feedstocks

The development of high-performance thermosetting resins from renewable resources is a significant goal in polymer science, aiming to reduce reliance on petroleum-based feedstocks. rsc.org Bismaleimide (BMI) resins are a class of thermosets known for their exceptional thermal stability, high glass transition temperatures (Tg), and good mechanical properties, making them valuable in aerospace and electronics. scispace.com However, conventional BMI resins often suffer from brittleness and require high curing temperatures. bohrium.combohrium.com Research has increasingly focused on modifying the standard BMI backbone, often based on aromatic structures like 4,4′-bismaleimidodiphenylmethane (BDM), with comonomers derived from renewable sources to enhance toughness and processability while maintaining thermal performance. rsc.orgbohrium.com

Bio-based molecules derived from sources like eugenol (B1671780) (from clove oil), cardanol (B1251761) (from cashew nutshell liquid), and various vegetable oils are being explored as modifiers for BMI resins. rsc.orgscispace.com These renewable modifiers can introduce flexible aliphatic chains or different reactive groups that copolymerize with the maleimide (B117702) ends, leading to resins with improved impact strength and lower curing temperatures. bohrium.comresearchgate.net For instance, the integration of a multi-functional phosphate (B84403) derived from eugenol into a BDM-based resin resulted in a bio-based BMI with a renewable carbon content of 45.0%, a glass transition temperature exceeding 380 °C, and excellent flame retardancy. rsc.org

This compound, with its aliphatic ether linkage, represents a structural motif that aligns with the objectives of developing modified thermosets. The flexible ether and propane (B168953) groups in its backbone can impart lower modulus and reduced moisture uptake compared to rigid aromatic BMI resins. scispace.com While direct synthesis of this compound from purely renewable feedstocks is a subject for ongoing research, its structure serves as a model for aliphatic-ether linked bismaleimides that researchers aim to produce from bio-based precursors. The goal is to achieve a favorable balance of properties, as illustrated by the comparison between standard and bio-modified BMI systems.

Table 1: Comparison of Properties in Conventional vs. Bio-modified Bismaleimide (BMI) Resins

Property Conventional BMI Resins (e.g., BDM-based) Bio-modified BMI Resins Research Goal
Renewable Content Typically 0% Can exceed 45% rsc.org Maximize use of sustainable feedstocks
Glass Transition (Tg) High (230–380 °C) scispace.com Can be maintained or enhanced (>380 °C) rsc.org Maintain or improve thermal stability
Toughness Generally brittle bohrium.com Improved impact strength and flexibility bohrium.comresearchgate.net Reduce brittleness for wider applications
Processability High melting and curing temperatures bohrium.com Lower softening/curing temperatures (<100°C in some cases) researchgate.net Improve ease of manufacturing

| Moisture Absorption | Can be a concern for aromatic backbones | Reduced with aliphatic structures scispace.com | Enhance durability in humid environments |

Exploration of this compound as a Protein Cross-linking Reagent in Bioconjugation Research

In the field of bioconjugation, this compound (BMEP) has been investigated as a specialized homobifunctional cross-linking reagent. nih.govnih.gov Its structure is notable for containing two maleimide terminal groups, which readily react with sulfhydryl (thiol) groups on proteins, and a central acetone ketal linkage. nih.govresearchgate.net This ketal functionality is the key to its utility: it is stable at neutral or alkaline pH but is designed to be cleaved under mildly acidic conditions. nih.gov

This acid-labile nature makes BMEP a valuable tool for creating reversible conjugates. nih.gov It has been used to cross-link proteins to themselves or to other molecules for research into protein structure and function. nih.govresearchgate.net A significant application is in the development of drug delivery systems and immunotoxins, where a therapeutic agent is linked to a targeting molecule, such as an antibody. nih.govnih.gov The conjugate remains intact in the bloodstream (pH ~7.4) but releases its payload inside the target cell, where it enters acidic compartments like endosomes and lysosomes (pH ~5.0-5.5). nih.govresearchgate.net

Research has demonstrated the utility of BMEP in creating acid-cleavable conjugates for protein trafficking studies. nih.gov For example, anti-tetanus F(ab')2 fragments were conjugated to transferrin using BMEP. nih.gov The study showed that the conjugate could be internalized by cells via the transferrin cycle and that the linked protein fragment was released within the low-pH environment of the endocytic vesicles, confirming the efficacy of the acid-labile linkage. nih.gov The pH-dependent hydrolysis rates are critical for these applications, with the cross-linker being significantly more stable at physiological pH than at the pH of acidified cellular vesicles. nih.gov Among several ketal- and acetal-based cross-linkers, BMEP was identified as a highly promising reagent for constructing effective immunotoxins. nih.govresearchgate.net

Table 2: pH-Dependent Stability of Ketal-Based Cross-linkers like BMEP

pH Condition Relative Stability Cleavage Rate Application Context
pH ~5.4 Low Minutes to hours nih.gov Release within cellular endosomes/lysosomes nih.govresearchgate.net
pH 7.4 ~100x more stable than at pH 5.4 nih.gov Slow Stability in bloodstream during circulation nih.gov

| pH 8.4 | ~1000x more stable than at pH 5.4 nih.gov | Very Slow | Stability for storage of conjugated proteins nih.gov |

Analytical and Spectroscopic Characterization Techniques for Research on Bis Maleimidoethoxy Propane

Spectroscopic Analysis of Molecular Structure and Purity

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of Bis(maleimidoethoxy)propane. These methods provide detailed information about the arrangement of atoms and the presence of specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to map the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.orgepfl.ch The chemical shifts, signal multiplicities, and integration values in the NMR spectra provide definitive evidence for the compound's structure.

In a typical ¹H NMR spectrum of a related bis-maleimide compound, specific peaks can be assigned to the different protons in the molecule. For instance, the protons of the maleimide (B117702) ring, the ethoxy groups, and the propane (B168953) bridge will appear at characteristic chemical shifts. Similarly, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including those in the carbonyl groups of the maleimide rings, the olefinic carbons, the carbons of the ethoxy groups, and the carbons of the propane backbone. The precise chemical shifts can vary slightly depending on the solvent used and the specific instrumentation. epfl.chpitt.edu

Table 1: Representative NMR Data for Similar Bis-Maleimide Structures

Nucleus Chemical Shift (ppm) Range Assignment
¹H 6.7 - 7.0 Maleimide ring protons
¹H 3.5 - 4.0 Ethoxy group protons (-OCH₂CH₂-)
¹H 1.5 - 2.0 Propane bridge protons (-CH₂CH₂CH₂-)
¹³C ~170 Carbonyl carbons (C=O)
¹³C ~134 Olefinic carbons (C=C)
¹³C 65 - 70 Ethoxy group carbons (-OCH₂-)
¹³C 25 - 30 Propane bridge carbons

Note: The data in this table is illustrative and based on general knowledge of similar compounds. Actual values for this compound may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in this compound and for monitoring the progress of its polymerization. researchgate.netspectroscopyonline.com The FT-IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

For this compound, key characteristic absorption peaks include those for the C-H stretching of the alkyl groups, the C=O stretching of the imide rings, the C=C stretching of the maleimide double bond, and the C-O-C stretching of the ether linkages. researchgate.netdocbrown.info During polymerization, the intensity of the peak associated with the maleimide C=C double bond is expected to decrease, providing a means to monitor the reaction's progress and determine the degree of conversion. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
2975 - 2845 C-H stretching Alkyl (propane, ethoxy)
~1700 C=O stretching Imide
~1650 C=C stretching Maleimide
1175 - 1140 C-O-C stretching Ether

Note: The data in this table is based on typical ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its molecular formula. nist.gov This technique involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a very accurate mass measurement, which helps to confirm the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information. docbrown.info

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for analyzing the composition of reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound. researchgate.net In an HPLC analysis, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation of the compound from any impurities is based on their differential interactions with the stationary and mobile phases. A detector, typically a UV-Vis detector, is used to quantify the amount of the compound and any impurities present, allowing for a precise assessment of purity. researchgate.net

Thermal Analysis in Polymerization Studies

Thermal analysis techniques are critical for studying the polymerization behavior of this compound. elsevier.com These methods provide information on the thermal transitions and stability of the monomer and the resulting polymer.

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to investigate the thermal polymerization of bis-maleimide monomers. kpi.ua By heating a sample at a controlled rate, DSC can measure the heat flow associated with polymerization. The resulting thermogram typically shows an exothermic peak corresponding to the polymerization reaction. From this peak, information such as the onset temperature of polymerization, the peak exotherm temperature, and the total heat of polymerization (ΔH) can be determined. kpi.uaresearchgate.net These parameters are crucial for understanding the curing characteristics and for developing appropriate processing conditions for the resulting polymer. The purity of the monomer can also influence the thermal polymerization characteristics observed by DSC. kpi.ua

Advanced Characterization for Polymer and Composite Microstructure

The performance of polymers derived from this compound, especially when used in blends or composites, is highly dependent on their microstructure. Advanced analytical techniques are used to probe these features at the micro and nano-scale.

When bismaleimide (B1667444) resins are modified with other polymers, such as thermoplastics, to enhance properties like toughness, the resulting material is often a multiphase system. Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology of these phase-separated systems. researchgate.netleica-microsystems.com

The morphology of the blend is determined by the thermodynamics of mixing and the kinetics of the curing reaction. During curing, as the molecular weight of the bismaleimide increases, its compatibility with the modifying polymer decreases, leading to phase separation. This can result in various microstructures, such as:

Particle-matrix morphology: Where particles of the modifying polymer are dispersed in the continuous bismaleimide matrix.

Co-continuous morphology: Where both phases form interpenetrating networks.

Research indicates that the polarity of the thermoplastic modifier plays a significant role in the final morphology. researchgate.net A strong interaction between the modifier and the bismaleimide resin can cause the phase-separation structure to be fixed at an early stage of curing. Conversely, a weaker interaction may allow for secondary phase separation to occur, leading to more complex morphologies. researchgate.net These microstructural details, revealed by techniques like SEM, are critical as they directly influence the mechanical properties, such as fracture toughness, of the final composite material. researchgate.net

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. thermofisher.com In the context of bismaleimide resins, XRD is employed to determine the degree of crystallinity, identify different crystalline phases, and study changes in structure upon curing or addition of fillers. thermofisher.comresearchgate.neticdd.com

Polymers can exist in states ranging from highly crystalline to completely amorphous. icdd.com An amorphous structure, characterized by a random arrangement of polymer chains, results in a broad "halo" in the XRD pattern. icdd.comresearchgate.net A crystalline structure, with ordered, repeating atomic planes, produces a series of sharp diffraction peaks at specific angles (2θ). icdd.comresearchgate.net Bismaleimide resins are generally semi-crystalline materials. researchgate.net

Studies on related bismaleimide composites have shown that the curing process can significantly influence crystallinity. Often, an increase in curing temperature leads to a higher degree of cross-linking and chain alignment, which results in increased crystallinity, identifiable by sharper and more intense peaks in the XRD pattern. researchgate.netarxiv.org Furthermore, XRD can confirm the presence and crystalline form of inorganic fillers, such as titanium dioxide (TiO2), within the polymer matrix. arxiv.org For some bismaleimide compositions, processes have been developed to produce a non-crystalline (amorphous) version, which exhibits a broad XRD peak, in contrast to the sharp peaks of its highly crystalline counterpart. google.com

The table below summarizes typical findings from an XRD analysis of bismaleimide-based materials.

Feature Observed in XRD PatternStructural InterpretationImplication for Material Properties
Broad Halo Amorphous structure; disordered arrangement of polymer chains. icdd.comresearchgate.netAssociated with softer, more pliable materials. thermofisher.com
Sharp Diffraction Peaks Crystalline regions; ordered lattice structure. icdd.comresearchgate.netIndicates a more rigid material with a higher melting point and greater resistance to solvent penetration. thermofisher.com
Increase in Peak Intensity Increased degree of crystallinity, often due to thermal curing. arxiv.orgSuggests enhanced mechanical strength and thermal stability. researchgate.net
Mixed Pattern Semi-crystalline nature, or a composite material with crystalline fillers in a matrix. arxiv.orgThe properties are a blend of both the crystalline and amorphous components.

Table 2: Interpretation of X-ray Diffraction (XRD) Data for Bismaleimide-Based Polymers.

Computational and Theoretical Investigations of Bis Maleimidoethoxy Propane Systems

Quantum Mechanical (QM) Calculations in Reaction Kinetics Prediction and Transition State Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction kinetics and transition states of reactions involving the maleimide (B117702) group, which is central to the reactivity of Bis(maleimidoethoxy)propane. scienceopen.com These calculations can predict reaction pathways and activation energies for key reactions like Michael additions and Diels-Alder cycloadditions.

For instance, in the context of Michael additions, which are fundamental to the cross-linking of this compound with thiols, QM methods can model the nucleophilic attack of a thiolate on the electron-deficient double bond of the maleimide ring. science.govscience.gov DFT has been used to study the gas-phase reaction mechanism of maleimide with nucleophiles like urea (B33335) and thiourea, providing insights into atomic charges and frontier molecular orbitals that govern reactivity. scienceopen.com The carbon-carbon double bond of the maleimide is identified as the electrophilic site, and the calculations can predict the activation free energies for different attack pathways. scienceopen.com

In the study of Diels-Alder reactions, another important reaction class for maleimides, QM calculations help in understanding the stereoselectivity and reaction rates. mdpi.comscispace.com Frontier Molecular Orbital (FMO) theory, often employed in conjunction with QM, explains how the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the maleimide) influences the reaction rate. mdpi.comnih.gov QM calculations can optimize the geometries of reactants, transition states, and products, providing a detailed picture of the reaction coordinate. utoronto.ca For example, studies have shown that the activation barrier of Diels-Alder reactions can be computationally predicted, and these predictions often align well with experimental data. nih.gov

A theoretical study on the grafting reaction of maleimide to polyethylene (B3416737) using DFT at the B3LYP/6-311+G(d,p) level has been conducted to understand the reaction potential energy surface. semanticscholar.org Such studies can determine reaction potential barriers for different reaction channels. semanticscholar.org

Table 1: Representative QM Calculation Parameters for Maleimide Reactions

ParameterDescriptionTypical Values/Observations
Computational Method The theoretical level used for calculations.DFT (e.g., B3LYP, M06-2X), Ab initio methods. scienceopen.comnih.gov
Basis Set The set of functions used to build molecular orbitals.Pople-style (e.g., 6-31G(d), 6-311+G(d,p)), Dunning-style. scienceopen.comsemanticscholar.org
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.Calculated values vary depending on the specific reaction and reactants.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally correlates with higher reactivity in Diels-Alder reactions. mdpi.comnih.gov
Transition State Geometry The molecular structure at the highest point of the reaction energy profile.Characterized by a single imaginary frequency in vibrational analysis. utoronto.casemanticscholar.org

This table presents a generalized summary of parameters used in QM studies of maleimide reactions and is not specific to this compound.

Molecular Dynamics (MD) Simulations of Polymer Network Formation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the formation and dynamics of polymer networks derived from monomers like this compound. nih.gov These simulations can model the cross-linking process and predict the thermomechanical properties of the resulting thermoset materials. acs.orgresearchgate.net

All-atom MD simulations have been successfully used to investigate the structure-function relationships in amorphous cross-linked polymers. researchgate.net For bismaleimide (B1667444) (BMI) resins, which share the reactive maleimide functionality with this compound, MD simulations have been developed to handle complex cure mechanisms involving multiple simultaneous reaction pathways. acs.orgresearchgate.net These simulations can track the formation of covalent bonds as the cross-linking reaction proceeds, leading to the development of a three-dimensional polymer network. morressier.com

The process typically involves creating an initial amorphous mixture of the monomer molecules (e.g., this compound and a co-monomer or cross-linker) in a simulation box. researchgate.netmdpi.com The system is then allowed to evolve over time, with cross-links being formed based on proximity and reactivity criteria. By analyzing the trajectories of the atoms, various properties of the polymer network can be calculated as a function of the degree of curing. acs.orgmorressier.com

Properties that can be predicted from MD simulations of bismaleimide networks include:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. acs.orgresearchgate.net

Coefficient of Thermal Expansion (CTE): A measure of how the material's size changes with temperature. acs.orgresearchgate.net

Elastic Moduli: A measure of the material's stiffness and resistance to elastic deformation. acs.orgresearchgate.net

Tensile Mechanical Properties: The response of the material to being stretched. mdpi.comrsc.org

Recent advances in MD simulations also include the use of machine learning-based neural network potentials, which can offer improved accuracy for complex systems like polymeric ionic liquids. cornell.edu Coarse-grained MD simulations can also be employed to study larger systems and longer timescales, providing insights into the influence of nanoparticles on the formation of dynamic cross-link networks. nih.gov

Table 2: Properties of Bismaleimide Resins Predicted by MD Simulations

PropertySimulation PredictionExperimental Relevance
Glass Transition Temperature (Tg) Can be determined from the change in slope of the density-temperature plot. acs.orgresearchgate.netCrucial for defining the service temperature of the material. morressier.com
Young's Modulus Calculated from the stress-strain curve in simulated tensile tests. morressier.comrsc.orgIndicates the stiffness of the polymer network.
Density Can show a decrease with an increasing extent of curing in some systems. morressier.comA fundamental physical property of the material. acs.orgresearchgate.net
Coefficient of Thermal Expansion Derived from the change in volume with temperature. acs.orgresearchgate.netImportant for applications with temperature fluctuations.

This table is based on findings for bismaleimide resins in general and illustrates the capabilities of MD simulations.

Theoretical Modeling of Degradation Pathways, e.g., pH-Dependent Hydrolysis Mechanisms

Theoretical modeling plays a crucial role in understanding the degradation pathways of molecules containing maleimide groups, such as this compound and its derivatives. A key degradation route is the hydrolysis of the maleimide ring or the thioether bond formed after reaction with a thiol. This process is often pH-dependent. nih.govrsc.org

The maleimide group itself can undergo ring-opening hydrolysis, particularly at pH values above neutral, to form a non-reactive maleamic acid derivative. rsc.orgthermofisher.com The rate of this hydrolysis is influenced by both pH and temperature. rsc.org For example, studies on PEG-maleimide have shown that the hydrolysis is significantly faster at pH 9.0 compared to pH 7.4 or 5.5. rsc.org

Furthermore, the succinimide (B58015) thioether adduct, formed from the reaction of a maleimide with a thiol, can also undergo hydrolysis. This is a critical consideration for applications where the stability of the linkage is important. The hydrolysis of the thioether adduct can be influenced by the substituents on the maleimide nitrogen. prolynxinc.com Electron-withdrawing groups can increase the rate of hydrolysis through an inductive effect. prolynxinc.com

Computational models can be used to investigate the mechanism of this hydrolysis. For instance, it has been proposed that the hydrolysis of a succinimidyl thioether formed between a cysteine and a maleimide can be facilitated by the coordination of a water molecule, leading to a general-base catalyzed addition to the carbonyl group of the succinimide. prolynxinc.com The rearrangement of succinimidyl thioethers to thiazine (B8601807) isomers in N-terminal cysteine peptides is another pH-dependent reaction that has been studied, with the rate increasing at higher pH. nih.gov

Table 3: Factors Influencing Maleimide Hydrolysis

FactorEffect on Hydrolysis RateReference
pH Increases significantly at higher pH values (e.g., > 7.5). rsc.orgthermofisher.com rsc.orgthermofisher.com
Temperature Higher temperatures accelerate the rate of hydrolysis. rsc.org rsc.org
N-Substituents Electron-withdrawing groups on the maleimide nitrogen increase the rate of hydrolysis of the thioether adduct. prolynxinc.com prolynxinc.com
Neighboring Groups The local chemical environment, such as the presence of catalytic groups, can influence hydrolysis rates. prolynxinc.com prolynxinc.com

This table summarizes general trends in maleimide hydrolysis and is not specific to this compound.

Structure-Reactivity Relationships in Maleimide Compounds through Computational Approaches

Computational approaches are widely used to establish structure-reactivity relationships (SRRs) for maleimide compounds. These studies aim to understand how variations in the molecular structure of a maleimide derivative affect its chemical reactivity and biological activity. rsc.orgtandfonline.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent tools in this area. nih.govtandfonline.com

QSAR models correlate the chemical structure of a series of compounds with their biological activity. For maleimide derivatives, QSAR studies have been performed to understand their activity as enzyme inhibitors, for example, against glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the observed activity. tandfonline.com The Monte Carlo method has been successfully used to develop QSAR models for maleimide derivatives, achieving good statistical quality. nih.gov Such models can identify structural fragments that are responsible for increasing or decreasing the inhibitory activity, which is valuable for the design of new, more potent compounds. nih.gov

Computational studies have also been employed to investigate the structure-reactivity relationships in chemical reactions. For instance, in [3+2] dipolar cycloaddition reactions involving maleimides, computational analysis can reveal how the structure of the reactants influences the reaction pathways and the observed rate acceleration. rsc.org DFT calculations can be used to analyze the electronic properties of maleimide derivatives, such as their electrophilicity, which is key to their reactivity in Michael additions. scienceopen.com The reactivity of the maleimide double bond is influenced by the substituents on the maleimide ring and the nitrogen atom. tandfonline.com

Table 4: Computational Approaches for Structure-Reactivity Studies of Maleimides

Computational ApproachApplicationKey Findings/Insights
QSAR (Quantitative Structure-Activity Relationship) Predicting biological activity (e.g., enzyme inhibition). nih.govnih.govIdentifies structural features that correlate with activity, guiding the design of new molecules. nih.gov
DFT (Density Functional Theory) Calculating electronic properties and reaction energetics. scienceopen.comnih.govProvides insights into electrophilicity, HOMO-LUMO gaps, and activation barriers. scienceopen.comnih.gov
Molecular Docking Predicting the binding mode of maleimide derivatives to target proteins. nih.govElucidates key interactions (e.g., hydrogen bonds) between the ligand and the protein active site. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis) 3D-QSAR method to correlate molecular fields with activity. nih.govGenerates 3D contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov

This table provides an overview of computational methods used to study maleimide compounds.

Future Research Directions and Emerging Paradigms for Bis Maleimidoethoxy Propane

Innovations in Synthesis for Enhanced Scalability and Sustainable Production

The synthesis of bis(maleimidoethoxy)propane and related maleimide (B117702) compounds is undergoing a shift towards more scalable, efficient, and environmentally friendly methods. google.com Traditional methods for producing maleimides often involve a difficult ring-closure step of a maleamic acid intermediate. google.comgoogle.com These processes can also utilize polar aprotic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF), which are challenging to remove and pose health risks. google.comgoogle.com

Current research is focused on overcoming these limitations. Innovations include the development of methods that use an alcohol catalyst and an acid co-catalyst in a more benign solvent like toluene (B28343) to facilitate the cyclodehydration of the N-substituted maleamic acid. google.comgoogle.com This approach aims to create a more efficient, safer, and greener synthesis process. google.com Further advancements are exploring solvent-free and dry grinding conditions, potentially using nanocatalysts to promote the reaction, which would significantly reduce waste and the use of hazardous materials. rsc.org The use of ultrasound to promote the synthesis in aqueous media is another promising green chemistry approach being investigated. nih.gov

Looking ahead, the goal is to develop inexpensive and highly pure formulations of maleimide compounds. google.comgoogle.com The trend towards green and sustainable chemistry is a major driver of this research, with a focus on atom-economic pathways and the use of renewable resources. researchgate.net

Tailoring Polymerization for Controlled Architectures and Advanced Functionalities

The polymerization of this compound is being explored to create polymers with precisely controlled architectures and advanced functionalities. The maleimide groups on the molecule are key to this, as they can participate in various polymerization reactions.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT), and Nitroxide Mediated Polymerization (NMP), are being utilized to produce well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com These methods allow for the creation of complex polymer structures, including graft copolymers, where polymer chains are attached to a main backbone. mdpi.com

For example, this compound can act as a cross-linker to create hydrogels. By controlling the polymerization conditions, the properties of these hydrogels, such as their swelling behavior and mechanical strength, can be tailored. psu.edu Furthermore, the incorporation of this compound into polymer chains can introduce specific functionalities. Its use as a cross-linking reagent has potential applications in the construction of immunotoxins. sigmaaldrich.com The development of polymers with advanced functionalities is a key area of research, with applications in fields like drug delivery and biomaterials. researchgate.netresearchgate.net

Novel Applications in Smart Materials and Responsive Systems Beyond Current Paradigms

This compound is a valuable building block for the creation of smart materials and responsive systems that can change their properties in response to external stimuli. These materials have potential applications in a wide range of fields, including drug delivery and tissue engineering. psu.edunih.gov

One of the key features of this compound is its pH-sensitive acetone (B3395972) ketal linkage. researchgate.net This allows for the creation of polymers that are stable at physiological pH but degrade in more acidic environments. researchgate.net This property is particularly useful for developing drug delivery systems that release their payload in specific locations within the body, such as tumor microenvironments, which are often more acidic. researchgate.netresearchgate.net

Beyond pH-responsiveness, researchers are exploring the use of this compound in materials that respond to other stimuli, such as temperature and light. nih.govrsc.org For example, it can be incorporated into polyurethane networks to create thermoresponsive self-healing materials with shape-memory properties. sigmaaldrich.com The Diels-Alder reaction, which is reversible, is another mechanism being explored to create self-healing polymers. e3s-conferences.org By combining different stimuli-responsive components, it is possible to create multi-responsive materials with finely-tuned properties for advanced applications. nih.gov

Integration with Bio-based Feedstocks for Sustainable Materials Research

A significant and growing area of research focuses on integrating this compound with bio-based feedstocks to develop more sustainable materials. This aligns with the broader trend of moving away from fossil-fuel-based raw materials towards renewable resources. researchgate.netmdpi.com

The core idea is to use monomers and building blocks derived from biomass, such as sugars, vegetable oils, and lignin, in polymerization reactions with this compound. mdpi.comunits.it For instance, N-(2-Hydroxyethyl)maleimide, a precursor to this compound, can be used in the one-pot synthesis of bio-based polyurethane-imides by reacting it with castor oil. sigmaaldrich.com

The production of propane (B168953) itself from renewable sources is also a key development. Companies are now producing bio-based propane from sources like sugarcane and waste fats and oils. braskem.com.brenergy.govborealisgroup.com This renewable propane can then be used in the synthesis of building blocks for polymers. borealisgroup.com The ultimate goal is to create a more circular economy for plastics, where materials are derived from renewable resources and can be recycled or biodegrade at the end of their life. borealisgroup.comdiva-portal.org Research is ongoing to develop a wider range of bio-based polymers with properties that can compete with or even exceed those of their petroleum-derived counterparts. diva-portal.orgnih.gov

Q & A

Q. What are the critical methodological considerations when using BMEP as a heterobifunctional cross-linker in protein conjugation experiments?

BMEP’s reactivity depends on its maleimide groups, which target thiol residues in proteins. Researchers must:

  • Pre-reduce disulfide bonds in proteins (e.g., using dithiothreitol) to expose free thiols for BMEP binding.
  • Optimize reaction pH (neutral to slightly alkaline, pH 7.0–8.0) to ensure maleimide-thiol stability while minimizing hydrolysis.
  • Use molar excess ratios (e.g., 5:1 BMEP-to-protein) to maximize conjugation efficiency, followed by size-exclusion chromatography to remove unreacted BMEP .

Q. How should BMEP stock solutions be prepared and stored to maintain reactivity?

  • Dissolve BMEP in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis.
  • Store aliquots at –20°C under inert gas (e.g., argon) to avoid moisture absorption.
  • Verify reactivity via small-scale pilot reactions before large-scale use .

Advanced Research Questions

Q. How can researchers optimize BMEP-mediated cross-linking for pH-dependent cleavage in immunotoxin design?

BMEP’s ketal group undergoes acid-catalyzed cleavage (e.g., in endosomes, pH ~5.4). To balance stability and cleavage:

  • Perform time-course studies at pH 5.4 (simulating intracellular vesicles) and pH 7.4 (extracellular conditions) using SDS-PAGE or HPLC to monitor conjugate integrity.
  • Adjust cross-linker density (e.g., 2–4 BMEP molecules per antibody) to ensure toxin release while maintaining plasma stability. Data from diphtheria toxin (DT) conjugates show BMEP cleaves 10× faster at pH 5.4 vs. 7.4 .

Q. What analytical techniques resolve contradictions in BMEP cross-linking efficiency data?

Discrepancies may arise from protein steric hindrance or hydrolysis. Mitigation strategies include:

  • Mass spectrometry : Confirm conjugation stoichiometry and identify hydrolyzed BMEP adducts.
  • Circular dichroism (CD) : Assess structural perturbations in proteins post-conjugation.
  • Functional assays : Compare toxin activity pre- and post-conjugation (e.g., cell viability assays for immunotoxins) .

Q. How does BMEP compare to other acid-cleavable cross-linkers (e.g., ortho esters, acetals) in immunotoxin efficacy?

  • Ortho esters (fast cleavage at pH 5.4) risk premature hydrolysis in circulation, reducing efficacy.
  • Acetals (slow cleavage) delay toxin release, compromising cytotoxicity.
  • BMEP’s ketal group offers intermediate cleavage rates (t½ ~30 min at pH 5.4 vs. >48 hr at pH 7.4), making it optimal for balancing stability and activity. DT-BMEP conjugates show 90% cytotoxicity in vitro, outperforming acetal-based analogs .

Q. What controls are essential in BMEP-based experiments to validate specificity?

  • Negative controls : Omit BMEP to confirm conjugation-dependent effects.
  • Hydrolysis controls : Incubate conjugates at pH 7.4 to assess off-target cleavage.
  • Competitive inhibition : Add excess free thiols (e.g., cysteine) to block BMEP binding and verify target specificity .

Methodological Guidance

Q. How can researchers adapt BMEP for novel protein-protein conjugation systems?

  • Step 1 : Screen proteins for solvent compatibility (e.g., DMSO tolerance).
  • Step 2 : Titrate BMEP concentrations (1–10 mM) to minimize aggregation.
  • Step 3 : Use fluorescence resonance energy transfer (FRET) or Förster resonance energy transfer (FRET) to monitor real-time conjugation kinetics .

Q. What statistical frameworks are suitable for analyzing BMEP cross-linking data?

  • Apply dose-response models (e.g., Hill equation) to quantify conjugation efficiency vs. BMEP concentration.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare cleavage rates across pH conditions .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(maleimidoethoxy)propane
Reactant of Route 2
Reactant of Route 2
Bis(maleimidoethoxy)propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.